
N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide” is a complex organic compound. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “5-methyl” indicates a methyl group attached to the 5th position of this ring . The “methyl” in “methyl-4-phenoxybenzamide” suggests a methyl group is attached to a benzamide structure, which consists of a benzene ring attached to a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoxazole ring and a benzamide group, connected by a methyl bridge . The exact 3D conformation would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole ring and the benzamide group . Isoxazoles are known to participate in various chemical reactions, particularly at the nitrogen and oxygen atoms . The benzamide group could also influence the compound’s reactivity, especially if it’s part of an electrophilic aromatic substitution reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . Factors such as its molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area could be predicted based on its structure .
Aplicaciones Científicas De Investigación
Pharmacological Applications
N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide and related compounds have been investigated for their pharmacological properties, particularly in the context of anticonvulsant, antimicrobial, and anticancer activities. These studies contribute to the broader understanding of how structural modifications to benzamide derivatives can influence their biological activity:
Anticonvulsant Activity : Research on derivatives of benzamide has demonstrated potential anticonvulsant effects, suggesting that modifications of the benzamide structure could enhance binding to benzodiazepine receptors and exhibit significant anticonvulsant activity in models of epilepsy M. Faizi et al., 2017.
Antimicrobial Properties : Studies on thiazolidinone and thiazole derivatives incorporating benzamide structures have reported notable antimicrobial activity against various bacterial and fungal strains. This indicates the potential of this compound derivatives in developing new antimicrobial agents N. Desai et al., 2013.
Anticancer Potential : The exploration of benzamide derivatives in cancer research has revealed their ability to inhibit specific proteins involved in cancer cell proliferation. For instance, compounds structurally related to this compound have shown efficacy against liver cancer cells by inhibiting proteasome activity, which is crucial for cancer cell survival Xingchen Yan et al., 2015.
Materials Science Applications
In addition to pharmacological applications, research into the chemical properties of benzamide derivatives like this compound has implications for materials science, particularly in the synthesis of novel polymeric materials:
- Polymer Synthesis : The study of new diamines and their polymerization with various dianhydrides has led to the development of novel polyimides. These materials exhibit high solubility in organic solvents and have potential applications in high-performance materials due to their thermal stability M. Butt et al., 2005.
Safety and Hazards
Propiedades
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13-15(12-20-23-13)11-19-18(21)14-7-9-17(10-8-14)22-16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYHWWZKUVGDFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2358988.png)
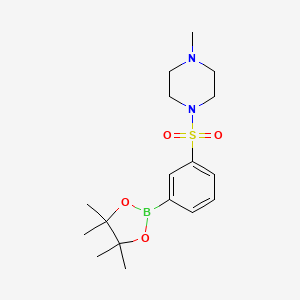
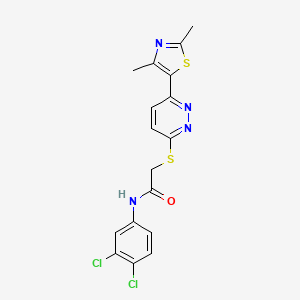
![Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2358994.png)
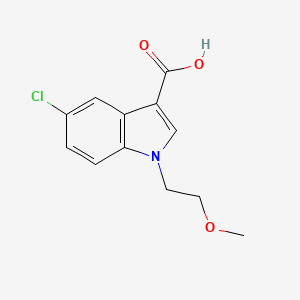

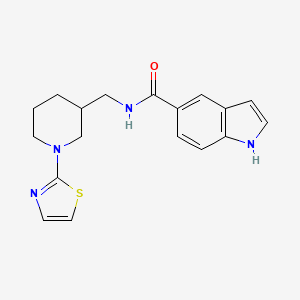
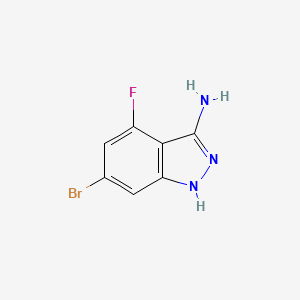
![N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B2359003.png)
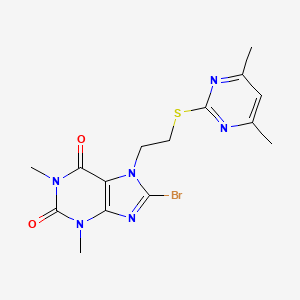
![4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2359005.png)
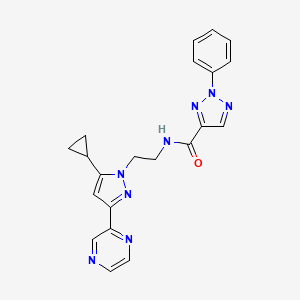
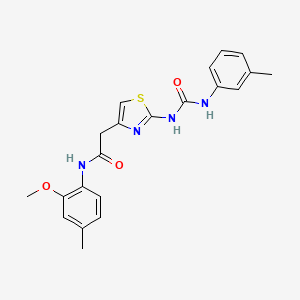
![N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2359009.png)
